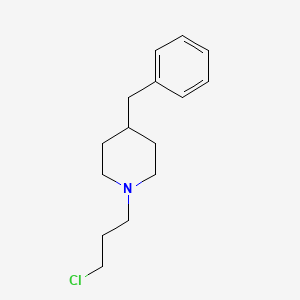

4-Benzyl-1-(3-chloropropyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-(3-chloropropyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXPPVOAXYXHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Benzyl 1 3 Chloropropyl Piperidine Derivatives

Influence of the Piperidine (B6355638) Core Substitution Pattern on Biological Activity

The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and modifications to this core structure can significantly modulate biological activity. encyclopedia.pubresearchgate.netijnrd.orgmdpi.com In the context of 4-benzylpiperidine (B145979) derivatives, substitutions on the piperidine ring at positions other than 1 and 4 can influence potency and selectivity. For instance, the introduction of a hydroxyl group at the para-position of the piperidine ring has been shown to maximize inhibitory activity against monoamine oxidase (MAO-A and MAO-B). acs.org Studies on σ1 receptor ligands indicated that replacing a central cyclohexane (B81311) ring with a piperidine ring led to a notable reduction in σ1 affinity. However, the introduction of a small methyl group on the piperidine nitrogen in these derivatives resulted in high σ1 affinity. nih.gov

The basicity of the piperidine nitrogen is also a crucial factor. Its ability to be protonated at physiological pH allows for the formation of ionic interactions with receptor sites, which is often a key determinant of binding affinity. mdpi.com For example, in a series of acetylcholinesterase (AChE) inhibitors, the basic character of the piperidine nitrogen was found to be important for activity. acs.org

Role of the 4-Benzyl Substituent in Ligand-Receptor Interactions

The 4-benzyl group is a significant contributor to the binding affinity of this class of compounds, primarily through hydrophobic and aromatic interactions within the receptor's binding pocket. nih.gov

Conformational Analysis and Steric Effects of the Benzyl (B1604629) Moiety

The orientation of the 4-benzyl substituent, whether axial or equatorial, plays a pivotal role in how the ligand fits into the binding site of a receptor. nih.gov Conformational analyses have shown that the benzylpiperidine moiety is flexible, and an active conformation can be defined for potent inhibitors of enzymes like acetylcholinesterase. nih.gov The thermodynamically less favorable twist-boat conformation of the piperidine ring can be stabilized by protein-ligand interactions. nih.govacs.org

The pseudoallylic strain can compel substituents into an axial orientation, which in turn creates a distinct three-dimensional shape that can be advantageous for receptor binding. nih.govacs.org This can result in a T-shaped conformation for some N-acylpiperidine derivatives, allowing them to explore additional subpockets within a binding site for enhanced affinity. nih.govacs.org The steric bulk of the benzyl group can also influence activity; for instance, the inactivity of a trans-decalin analogue of a potent AChE inhibitor was attributed to the increased steric size of the decalin unit. nih.gov

Impact of Substituents on the Phenyl Ring of the Benzyl Group

Modifying the phenyl ring of the 4-benzyl group with various substituents can fine-tune the electronic and steric properties of the ligand, thereby altering its affinity and selectivity for different biological targets. nih.govresearchgate.net A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines demonstrated that substituents on the aromatic ring of the N-benzyl side chain could modulate affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net Notably, an analogue with a 2-trifluoromethyl substituted benzyl group was found to act as an allosteric modulator of hSERT binding. nih.govresearchgate.net

In another study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues as σ1 receptor ligands, substitutions on the aromatic ring of the benzyl group led to either similar or slightly decreased affinity for σ1 receptors. researchgate.net The introduction of halogens on the aromatic rings of both the phenylacetamide moiety and the benzyl group resulted in a comparable affinity for σ1 receptors but a significantly increased affinity for σ2 receptors. researchgate.net

Impact of the N-(3-Chloropropyl) Chain on Pharmacological Profiles

The N-substituent on the piperidine ring is a key determinant of the pharmacological properties of these derivatives. The N-(3-chloropropyl) chain, in particular, introduces unique characteristics that can significantly influence biological activity.

Chain Length and Halogenation Effects on Activity

The length of the N-alkyl chain can have a profound and often target-dependent effect on the activity of piperidine derivatives. For instance, studies on 1-alkylpiperidine N-oxides have shown that increasing the length of the alkyl chain enhances cytotoxic activity, with an optimal length identified to be between 12 and 15 carbon atoms. nih.gov Similarly, for certain lipopeptide antibiotics, hemolytic activity was observed to increase with the length of the N-terminal lipid chain up to 14 carbons. nih.govrsc.org

Conversely, in a series of σ1 receptor ligands, extending the N-alkyl chain from a single methylene (B1212753) unit (benzylamine) to three methylene units (3-phenylpropylamine) resulted in a decrease in σ1 affinity. nih.gov This highlights that the optimal chain length is highly specific to the topology of the target receptor's binding site.

The Terminal Chloropropyl Group as a Potential Pharmacophore or Linker

The terminal chloropropyl group is a notable feature, as it introduces an electrophilic center to the molecule. This allows the compound to act as an alkylating agent, capable of forming a covalent bond with nucleophilic residues (such as cysteine, serine, or lysine) on a target protein. oncohemakey.comwikipedia.orgdrugs.com Such covalent inhibitors can offer advantages like prolonged duration of action and increased ligand efficiency. nih.govdomainex.co.uk

The mechanism of action for such compounds often involves an initial non-covalent binding to the target, which then positions the reactive "warhead"—in this case, the chloropropyl group—for covalent bond formation. nih.govmdpi.com Research on tertiary 3-chloropiperidines has demonstrated their potency as chemotherapeutic agents that alkylate DNA through the formation of reactive bicyclic aziridinium (B1262131) ions. nih.gov This suggests that the N-(3-chloropropyl) moiety in 4-benzyl-1-(3-chloropropyl)piperidine could function as a reactive linker or a key pharmacophoric element for irreversible or slowly reversible inhibition of its biological target.

Comparative SAR with Related Piperidine and Piperazine (B1678402) Analogues

Understanding the SAR of the target compound is greatly enhanced by comparing its structural features and resulting biological activities with those of closely related chemical series. This includes examining analogues where the core piperidine ring is retained but the N-substituent is varied, as well as analogues where the piperidine moiety is replaced by a piperazine ring.

The 4-benzylpiperidine scaffold is a well-established pharmacophore that acts on various biological targets, including sigma receptors and monoamine transporters. nih.govwikipedia.orgresearchgate.net The nature of the substituent at the piperidine nitrogen (N1 position) is a critical determinant of both affinity and selectivity. In the case of this compound, the N-substituent is a 3-chloropropyl group. Studies on a series of N-aralkyl-4-benzylpiperidine derivatives reveal key insights into how modifying this part of the molecule impacts biological activity.

Research into sigma receptor ligands has systematically explored the effect of varying the aralkyl moiety on the 4-benzylpiperidine core. nih.govresearchgate.net These studies indicate that the length of the alkyl chain, the nature of the terminal aromatic or heterocyclic ring, and the presence of specific substituents all modulate the affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. For instance, replacing the chloropropyl group with other aralkyl substituents leads to a wide range of affinities and selectivities. nih.govresearchgate.net

In a different context, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines were evaluated for their affinity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. researchgate.net While the core is slightly different, the findings regarding the N-benzyl substituent are highly relevant. This research demonstrated that substituents on the N-benzyl ring could drastically alter affinity and selectivity. For example, an ortho-trifluoromethyl substituent on the N-benzyl group resulted in a compound that acted as an allosteric modulator of the serotonin transporter, despite having low affinity for the transporter itself. researchgate.net This highlights that modifications at the N1-position can not only change binding affinity but also alter the mechanism of action.

The table below presents data from a study on N-aralkyl-4-benzylpiperidine derivatives and their binding affinities for sigma receptors, illustrating the impact of modifying the N-substituent.

| Compound | N-Aralkyl Substituent (R) | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | σ₂/σ₁ Selectivity Ratio |

|---|---|---|---|---|

| 1 | 2-Phenylethyl | 1.5 | 13.5 | 9.0 |

| 2 | 3-Phenylpropyl | 0.8 | 4.5 | 5.6 |

| 3 | 4-Phenylbutyl | 0.6 | 1.0 | 1.7 |

| 4 | 2-(4-Fluorophenyl)ethyl | 1.3 | 10.0 | 7.7 |

| 5 | 2-(2-Thienyl)ethyl | 1.8 | 10.0 | 5.6 |

Replacing the piperidine ring with a piperazine core introduces a second nitrogen atom, significantly altering the molecule's physicochemical properties, such as polarity, basicity, and hydrogen bonding capability. researchgate.netnih.gov This substitution often leads to different pharmacological profiles and can reveal distinct binding modes at the same receptor. nih.gov The piperazine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.org

A direct comparison between N-aralkyl-4-benzylpiperidine and N-aralkyl-4-benzylpiperazine derivatives showed that while both series exhibit high affinity for sigma receptors, their binding modes may differ. nih.govresearchgate.net The study synthesized and tested pairs of piperidine and piperazine compounds with identical N-aralkyl substituents. The differing affinity profiles between these pairs strongly supported the hypothesis of a different binding interaction at the sigma-1 receptor. nih.gov This suggests that the second nitrogen atom in the piperazine ring is involved in a key interaction with the receptor that is not possible for the piperidine analogues.

The following table compares the sigma receptor affinities of corresponding piperidine and piperazine derivatives, illustrating the influence of the core heterocyclic ring.

| N-Aralkyl Substituent (R) | Compound Type | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |

|---|---|---|---|

| 3-Phenylpropyl | Piperidine | 0.8 | 4.5 |

| Piperazine | 12.0 | 10.0 | |

| 4-Phenylbutyl | Piperidine | 0.6 | 1.0 |

| Piperazine | 10.0 | 1.1 | |

| 2-(4-Methoxyphenyl)ethyl | Piperidine | 1.3 | 11.0 |

| Piperazine | 4.5 | 10.0 |

Computational Chemistry and in Silico Approaches for 4 Benzyl 1 3 Chloropropyl Piperidine

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of ligands and for structure-based drug design. While specific docking studies on 4-Benzyl-1-(3-chloropropyl)piperidine are not extensively detailed in the available literature, insights can be gleaned from studies on structurally related 4-benzylpiperidine (B145979) derivatives. These studies help to characterize the general binding behavior of this chemical scaffold.

Molecular docking simulations of 4-benzylpiperidine analogues have been performed on various biological targets, including the sigma-1 (σ1) receptor. In these simulations, the 4-benzylpiperidine moiety typically occupies a hydrophobic pocket within the receptor's binding site. The binding is often stabilized by a network of non-covalent interactions with specific amino acid residues.

For instance, in the binding of certain 4-benzylpiperidine derivatives to the σ1 receptor, the protonated piperidine (B6355638) nitrogen can form a salt bridge with an acidic residue, such as Asp126 or Glu172. The benzyl (B1604629) group, on the other hand, tends to engage in hydrophobic and π-alkyl interactions with residues like Val152. Additionally, the pyridine (B92270) ring, in some analogues, establishes π-alkyl interactions with residues such as Leu105 and Met93. nih.gov

A common feature observed in the docking of 4-benzylpiperidine derivatives is the crucial role of a key acidic residue that acts as a docking point for the cationic piperidine nitrogen. For example, in the delta-opioid receptor, an aspartic acid residue is pivotal for this interaction. The binding site can be conceptualized as having distinct domains, including an aromatic pocket that accommodates the benzyl group and a hydrophobic pocket at the extracellular boundary. researchgate.net

Table 1: Key Interacting Residues for 4-Benzylpiperidine Analogues in Different Receptors

| Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Sigma-1 (σ1) Receptor | Asp126, Glu172, Val152, Leu105, Met93 | Salt Bridge, π-alkyl | nih.gov |

This table is illustrative and based on studies of analogues of this compound.

The reliability of molecular docking predictions is often assessed through computational validation techniques. One common approach is to re-dock a co-crystallized ligand into its known binding site to see if the docking program can reproduce the experimentally observed binding pose. The accuracy is typically measured by the root-mean-square deviation (RMSD) between the docked and crystallographic conformations.

In the absence of a crystal structure of this compound bound to a target, molecular dynamics (MD) simulations can be employed to validate the stability of the docked pose. MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to confirm the stability of key interactions observed in the docking study. For example, a stable hydrogen bond or salt bridge throughout the simulation would lend confidence to the predicted binding mode.

In studies of related piperidine derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes. biotechnologia-journal.org For instance, the stability of the interaction between certain inhibitors and the HIV-1 reverse transcriptase has been validated through molecular docking, where the compounds were found to bind deeply within the non-nucleoside inhibitor binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

Both 2D and 3D QSAR approaches have been applied to derivatives of 4-benzylpiperidine to understand their structure-activity relationships.

Hansch Analysis (2D QSAR): This linear free-energy related model correlates biological activity with various physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and steric parameters (e.g., molar refractivity). A study on 3-(4-benzylpiperidin-1-yl)propylamine congeners as CCR5 receptor antagonists utilized Hansch analysis to explore the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov

3D QSAR Approaches: These methods consider the three-dimensional properties of molecules.

Molecular Shape Analysis (MSA): This approach relates the shape of a molecule to its biological activity. In the study of CCR5 antagonists, MSA revealed the importance of the relative negative charge, indicating that substituents with a high relative negative charge value exhibit greater binding affinity. nih.gov

Receptor Surface Analysis (RSA): RSA models the interaction between a ligand and the receptor surface, highlighting the importance of hydrophobicity and charge distribution in different regions of the molecule. nih.gov

Molecular Field Analysis (MFA): MFA, such as Comparative Molecular Field Analysis (CoMFA), calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. For the CCR5 antagonists, the MFA-derived equation showed the significance of interaction energies at different grid points. nih.gov

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. Descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields).

In the QSAR analysis of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, a variety of descriptors were employed. For the Hansch analysis, physicochemical variables such as hydrophobicity (π), Hammett sigma (σ) for electronic effects, and steric parameters like molar refractivity and STERIMOL values were used as predictor variables. nih.gov For the 3D-QSAR models, descriptors related to molecular shape and field interactions were utilized. For instance, the MSA model highlighted the significance of the relative negative charge (RNCG) and the relative negative charge surface area (RNCS). Other important descriptors included the length of the molecule in the Z dimension (Lz) and the area of the molecular shadow in the XZ plane (Sxz). nih.gov

The predictive power and robustness of a QSAR model are evaluated through various validation techniques. Internal validation methods, such as the leave-one-out (LOO) cross-validation, assess the model's stability. In this process, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds, and the cross-validated correlation coefficient (q²) is calculated.

External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is often assessed by the predictive correlation coefficient (R²pred).

For the QSAR models of the 3-(4-benzylpiperidin-1-yl)propylamine derivatives, validation was performed using leave-one-out, leave-15%-out, and leave-25%-out cross-validation techniques. The models were also subjected to a randomization test to ensure they were not the result of chance correlations. nih.gov A good QSAR model should have a high q² and R²pred value, indicating both internal robustness and external predictive power.

Table 2: Statistical Parameters for QSAR Models of 3-(4-benzylpiperidin-1-yl)propylamine Derivatives

| QSAR Method | Key Findings | Validation | Reference |

|---|---|---|---|

| Hansch Analysis | Importance of lipophilicity and electron-donating substituents. | - | nih.gov |

| Molecular Shape Analysis (MSA) | Importance of relative negative charge (RNCG). | Leave-one-out, leave-15%-out, leave-25%-out cross-validation, randomization test. | nih.gov |

| Receptor Surface Analysis (RSA) | Importance of hydrophobicity and charge in different molecular regions. | Leave-one-out, leave-15%-out, leave-25%-out cross-validation, randomization test. | nih.gov |

| Molecular Field Analysis (MFA) | Showed interaction energies at different grid points. | Leave-one-out, leave-15%-out, leave-25%-out cross-validation, randomization test. | nih.gov |

This table is based on a study of analogues of this compound.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and binding dynamics of this compound. These simulations model the movement of atoms in the molecule over time, providing a detailed picture of its flexibility and how it might interact with a biological target. By understanding the accessible conformations, researchers can infer the shapes the molecule is likely to adopt when binding to a receptor. This is particularly important for piperidine-containing compounds, as the chair and boat conformations of the piperidine ring can significantly influence binding affinity. nih.gov

When combined with molecular docking, MD simulations can refine the predicted binding poses of this compound within a protein's active site. nih.govrsc.org While docking provides a static image of the interaction, MD simulations can assess the stability of this interaction over time, revealing key intermolecular forces and the roles of specific amino acid residues in the binding pocket. nih.govrsc.org This dynamic view is crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent analogues.

Electronic Structure Calculations (e.g., DFT, HOMO/LUMO Analysis)

Electronic structure calculations, such as those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of this compound. nih.gov These calculations can determine the distribution of electrons within the molecule, which governs its reactivity and stability.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations that help in understanding the chemical reactivity of a molecule. nih.govresearchgate.netejosat.com.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.netejosat.com.tr The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and polarizability; a smaller gap suggests higher reactivity. nih.govdergipark.org.tr For this compound, these calculations can help predict its susceptibility to metabolic reactions and its general stability. nih.govresearchgate.netejosat.com.tr

| Computational Parameter | Significance for this compound |

| HOMO Energy | Indicates the molecule's electron-donating capability and potential for oxidation. |

| LUMO Energy | Reflects the molecule's electron-accepting capability and susceptibility to reduction. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.netejosat.com.tr It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.netejosat.com.tr For this compound, the MEP map would likely highlight the electronegative chlorine atom and the nitrogen atom of the piperidine ring as regions of negative potential, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms would represent areas of positive potential. nih.govresearchgate.netejosat.com.trdergipark.org.tr This analysis is valuable for predicting how the molecule will interact with other molecules, including biological targets. nih.govresearchgate.netejosat.com.tr

Cheminformatics and Virtual Screening for Novel Analogues.researchgate.netsciengpub.ir

Cheminformatics leverages computational tools to analyze and screen large libraries of chemical compounds. researchgate.netsciengpub.ir In the context of this compound, cheminformatics can be used to perform virtual screening to identify novel analogues with potentially improved properties. researchgate.netsciengpub.ir By creating a virtual library of compounds with structural similarities to the parent molecule, researchers can use computational methods like molecular docking to predict their binding affinities to a specific target. researchgate.netsciengpub.ir This approach accelerates the discovery of new lead compounds by prioritizing which molecules to synthesize and test experimentally. researchgate.netsciengpub.ir

Computational Prediction of Pharmacokinetic-Relevant Properties (e.g., ADME parameters).numberanalytics.comnih.gov

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. numberanalytics.comnih.gov Computational models, including Quantitative Structure-Activity Relationship (QSAR) models, can be used to estimate these properties for this compound and its analogues. numberanalytics.comnih.gov These models use the chemical structure to predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov Early prediction of ADME properties helps in identifying compounds with favorable pharmacokinetic profiles, reducing the likelihood of failure in later stages of drug development. nih.govnumberanalytics.comnih.gov

| ADME Parameter | Predicted Property for this compound |

| Absorption | Likely to have good intestinal absorption based on its molecular size and lipophilicity. |

| Distribution | Expected to distribute into various tissues due to its moderate lipophilicity. |

| Metabolism | The benzyl group and piperidine ring are potential sites for metabolic modification. |

| Excretion | Metabolites are likely to be excreted renally. |

Mechanistic Investigations and Potential Biological Targets of 4 Benzyl 1 3 Chloropropyl Piperidine and Analogues

Receptor Binding and Modulation Studies

The versatility of the 4-benzylpiperidine (B145979) structure allows it to interact with several G protein-coupled receptors (GPCRs) and other receptor types, often with high affinity. These interactions are fundamental to the potential pharmacological profiles of these compounds.

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are unique intracellular proteins involved in numerous cellular functions and are considered promising targets for neurological disorders. csic.es Analogues of 4-benzylpiperidine have demonstrated significant affinity for these receptors.

Structure-activity relationship (SAR) studies have shown that the length of the alkyl linker between the 1-benzylpiperidine (B1218667) moiety and other parts of the molecule is crucial for σ1R affinity. Increasing the linker length from an amino group to a butylamino group generally results in increased affinity. csic.es For example, a propylamino linker in one series of compounds yielded a Ki of 2.97 nM for the human σ1 receptor. csic.es High selectivity for the σ1 receptor over the σ2 subtype is a common feature of this class of compounds. csic.esnih.gov

| Compound | Target | Binding Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) | Reference |

|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 nM | 290-fold | csic.es |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 2.97 nM | - | csic.es |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1R | 3.2 nM | - | nih.gov |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1R | 1.6 nM | 886-fold | nih.gov |

The dopamine (B1211576) D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in brain regions like the prefrontal cortex and is implicated in various neuropsychiatric conditions. chemrxiv.orgchemrxiv.org Several 4-benzylpiperidine analogues have been identified as potent and selective D4R antagonists. nih.govnih.gov

One study highlighted a 4-benzyl derivative that emerged as a particularly interesting compound, demonstrating a high D4R affinity and selectivity profile. nih.gov Structure-activity relationship studies on related scaffolds, such as 4-benzyloxypiperidines, have led to the discovery of D4R antagonists with greater than 30-fold selectivity over other dopamine receptor subtypes. nih.gov A series of 4,4-difluoropiperidine (B1302736) ether-based compounds also yielded a potent D4R antagonist with a Ki of 0.3 nM and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. chemrxiv.org The development of such selective antagonists is considered a promising therapeutic strategy for conditions like glioblastoma. nih.gov

| Compound Class/Scaffold | Target | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| 4-phenyl-1,2,3,6-tetrahydropyridine analogue | D4R | pKi = 8.82 | 380-fold vs D2R, 162-fold vs D3R | nih.gov |

| 4,4-difluoropiperidine ether analogue (14a) | D4R | 0.3 nM | >2000-fold vs D1, D2, D3, D5 | chemrxiv.org |

| Dopamine D4 receptor antagonist-1 | hD4R | 9.0 nM | Selective for D4R | medchemexpress.com |

The serotonin (B10506) 5-HT1A receptor is involved in the modulation of mood and anxiety, making it a significant target for drug development. mdpi.com While direct binding data for 4-Benzyl-1-(3-chloropropyl)piperidine on the 5-HT1A receptor is limited, studies on structurally related compounds provide valuable insights. Arylpiperazine derivatives, which share the core piperazine (B1678402)/piperidine ring, are well-known high-affinity ligands for the 5-HT1A receptor. mdpi.comnih.gov

For instance, compounds incorporating a (2-methoxyphenyl)piperazine moiety linked via a propyl chain have shown potent 5-HT1A binding, with Ki values in the low nanomolar range (e.g., 1.2 nM). mdpi.com Furthermore, research on 4-benzylpiperidine carboxamides has demonstrated their ability to inhibit serotonin reuptake, which indirectly affects serotonergic neurotransmission. nih.gov These findings suggest that the 4-benzylpiperidine scaffold can be tailored to interact with components of the serotonin system, including the 5-HT1A receptor.

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a key target for antiretroviral therapy. wikipedia.org Small molecule antagonists bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents viral entry. wikipedia.org

Analogues of 4-benzylpiperidine have been instrumental in the development of potent CCR5 antagonists. Structure-activity relationship studies led to the discovery of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea, which showed significantly improved CCR5 binding affinity over earlier lead compounds. nih.gov Further optimization, such as introducing polar substituents on the phenyl ring of the 4-benzylpiperidine moiety, enhanced the inhibitory activity against HIV-1 envelope-mediated membrane fusion. nih.gov Another series based on a 4-hydroxypiperidine (B117109) scaffold also yielded a potent CCR5 antagonist with an IC50 of 11 nM. lookchem.com

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Antagonists and inverse agonists of the H3R are being investigated for their potential to enhance cognitive function.

A series of 4-oxypiperidine ethers, designed as H3R antagonists, demonstrated that a benzyl (B1604629) moiety at the 1-position of the piperidine ring is favorable for high-affinity binding. nih.gov One such compound, ADS031, displayed a binding affinity (Ki) of 12.5 nM for the human H3 receptor. nih.gov Molecular modeling suggests the protonated nitrogen of the piperidine ring forms a salt bridge with an aspartate residue (Asp114) in the receptor, while the benzyl group engages in π–π stacking interactions. nih.gov Another non-imidazole H3R inverse agonist, BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine), also showed very high potency with a Ki value of 0.16 nM. nih.gov

Enzyme Inhibition Studies

Beyond receptor interactions, 4-benzylpiperidine derivatives have been investigated as inhibitors of various enzymes, highlighting their potential as multi-target-directed ligands.

A notable area of research is the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The compound ADS031, in addition to its high H3R affinity, showed inhibitory activity against AChE with an IC50 of 1.537 μM. nih.gov Other N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE for potential application in Alzheimer's disease. nih.gov For example, compound d5 from this series exhibited an HDAC IC50 of 0.17 μM and an AChE IC50 of 6.89 μM. nih.gov

Additionally, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been evaluated as inhibitors of steroid-5alpha-reductase, an enzyme involved in steroid metabolism. nih.gov Certain compounds in this class showed potent inhibition, particularly against the type 2 isozyme, with IC50 values as low as 60-80 nM. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| ADS031 | AChE | 1.537 μM | nih.gov |

| Compound d5 | HDAC | 0.17 μM | nih.gov |

| Compound d5 | AChE | 6.89 μM | nih.gov |

| Compound d10 | HDAC | 0.45 μM | nih.gov |

| Compound d10 | AChE | 3.22 μM | nih.gov |

| Diphenylacetyl derivative (Compound 6) | 5α-reductase type 2 (rat) | 0.37 μM | nih.gov |

| Dicyclohexylacetyl derivative (Compound 7) | 5α-reductase type 2 (human) | 60 nM | nih.gov |

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.gov Several analogues of 4-benzylpiperidine have demonstrated significant anti-AChE activity.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their AChE inhibitory potential. nih.gov Structural modifications, such as introducing a bulky moiety at the para position of the benzamide (B126) or an alkyl or phenyl group on the benzamide nitrogen, were found to dramatically enhance activity. nih.gov Notably, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) emerged as one of the most potent AChE inhibitors discovered, with a half-maximal inhibitory concentration (IC50) of 0.56 nM. nih.gov This compound also showed high selectivity, with an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov

Another well-known potent AChE inhibitor based on this scaffold is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, commonly known as Donepezil (E2020). nih.gov This compound has an IC50 value of 5.7 nM and exhibits a selective affinity for AChE that is 1250 times greater than for BuChE. nih.gov Further research into hybrid molecules combined (alpha)-lipoic acid with 4-amino-1-benzyl piperidines, resulting in compounds with inhibitory activity against both AChE and BuChE. researchgate.net Specifically, one hybrid compound (17) was identified as an effective inhibitor against both AChE (IC50 = 1.75 µM) and BuChE (IC50 = 5.61 µM). researchgate.net

The following table summarizes the inhibitory activities of selected benzylpiperidine analogues against cholinesterases.

| Compound/Derivative Class | Target | IC50 |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl (21) nih.gov | AChE | 0.56 nM |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) nih.gov | AChE | 5.7 nM |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) nih.gov | AChE | 0.91 µM |

| (α)-Lipoic acid-4-amino-1-benzyl piperidine hybrid (17) researchgate.net | AChE | 1.75 µM |

| (α)-Lipoic acid-4-amino-1-benzyl piperidine hybrid (17) researchgate.net | BuChE | 5.61 µM |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. mdpi.com The parent compound, 4-benzylpiperidine, acts as a weak, reversible monoamine oxidase inhibitor, with reported IC50 values of 130 µM for MAO-A and 750 µM for MAO-B. wikipedia.orgbiosynth.com

More complex derivatives have shown significantly higher potency and selectivity. A study of pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. mdpi.comnih.gov Compound S5 was the most potent MAO-B inhibitor in this series, with an IC50 of 0.203 µM, while compound S15 was the most potent against MAO-A with an IC50 of 3.691 µM. mdpi.comnih.gov Kinetic studies revealed that the lead compounds S5 and S16 were competitive and reversible MAO-B inhibitors. mdpi.com

Another series of benzylpiperidine-derived hydrazones were evaluated as dual inhibitors of both MAO and AChE. researchgate.net Within this series, compound 5 showed the strongest inhibition against MAO-A (IC50 = 0.26 µM) and MAO-B (IC50 = 0.116 µM). researchgate.net The naturally occurring piperidine alkaloid, piperine (B192125), also demonstrates a stronger inhibitory effect on MAO-B (IC50 = 7.0 µM) compared to MAO-A (IC50 = 20.9 µM). nih.gov

The table below details the MAO inhibitory activities of 4-benzylpiperidine and its analogues.

| Compound/Derivative Class | Target | IC50 |

| 4-Benzylpiperidine wikipedia.org | MAO-A | 130 µM |

| 4-Benzylpiperidine wikipedia.org | MAO-B | 750 µM |

| Benzylpiperidine-derived hydrazone (5) researchgate.net | MAO-A | 0.26 µM |

| Benzylpiperidine-derived hydrazone (5) researchgate.net | MAO-B | 0.116 µM |

| Benzylpiperidine-derived hydrazone (8) researchgate.net | MAO-A | 2.55 µM |

| Benzylpiperidine-derived hydrazone (8) researchgate.net | MAO-B | 1.47 µM |

| Pyridazinobenzylpiperidine derivative (S15) mdpi.comnih.gov | MAO-A | 3.691 µM |

| Pyridazinobenzylpiperidine derivative (S5) mdpi.comnih.gov | MAO-A | 3.857 µM |

| Pyridazinobenzylpiperidine derivative (S5) mdpi.comnih.gov | MAO-B | 0.203 µM |

| Piperine nih.gov | MAO-A | 20.9 µM |

| Piperine nih.gov | MAO-B | 7.0 µM |

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro, Dengue NS2B/NS3 Protease)

While specific data on this compound against viral proteases like SARS-CoV-2 Mpro or Dengue NS2B/NS3 is not available in the reviewed literature, the piperidine scaffold is a key component in potent inhibitors of other viral proteases, particularly HIV-1 protease. nih.govnih.gov

In several studies, piperidine analogues have been incorporated as P2-ligands in the design of HIV-1 protease inhibitors. nih.govplos.org This design strategy aims to enhance interactions with the active site of the enzyme. nih.govplos.org A series of these inhibitors demonstrated excellent activity, with many compounds showing IC50 values below 20 nM. nih.govplos.org One particularly effective compound, 22a, which contains an (R)-piperidine-3-carboxamide as the P2-ligand, exhibited an IC50 value of 3.61 nM against HIV-1 protease. nih.govplos.org Another novel class of inhibitors using a flexible piperidine as the P2 ligand also yielded compounds with potent enzymatic and antiviral effects. nih.govbohrium.com Inhibitor 3a from this series showed an enzyme Ki value of 29 pM and an antiviral IC50 of 0.13 nM, representing a significant enhancement of activity compared to the established drug Darunavir. nih.govbohrium.com

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA and are important targets for anticancer drugs. tandfonline.com Research into piperidine-containing compounds has revealed their potential as topoisomerase inhibitors. Bisdioxopiperazines, such as ICRF-159 and ICRF-193, have been shown to inhibit DNA topoisomerase II. nih.gov

Studies on other complex piperidine derivatives have also explored this activity. A series of piperidine-thiosemicarbazides were examined for their ability to inhibit topoisomerase I and II, although they were found to be less active than related benzoylthiosemicarbazides. tandfonline.com In another study, imidazacridine derivatives synthesized using piperidine demonstrated moderate topoisomerase I inhibitory activity at concentrations of 100 and 200 μM. nih.gov This inhibitory effect was suggested to be linked to the compounds' ability to intercalate with DNA. nih.gov Furthermore, certain synthesized piperidinecarboxamides have shown high anti-proliferative properties, with potency greater than the clinically used anticancer drug 5-fluorouracil. elsevierpure.com

Membrane Fusion Inhibition Mechanisms (e.g., Influenza Hemagglutinin)

Inhibiting the fusion of a virus's envelope with a host cell membrane is a key antiviral strategy. mdpi.combiorxiv.org The influenza virus hemagglutinin (HA) protein, which mediates this fusion process, has been a primary target. nih.gov A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent influenza A virus fusion inhibitors, with specific activity against the H1N1 subtype. nih.govresearchgate.net

Mechanistic studies have shown that these compounds act by inhibiting the low pH-induced, HA-mediated membrane fusion process. nih.govresearchgate.net Computational models suggest a novel binding mechanism, where the inhibitor attaches to a previously unrecognized site located at the bottom of the HA2 stem, close to the fusion peptide. researchgate.net This binding is thought to involve a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and specific amino acid residues of the fusion peptide, thereby preventing the conformational changes necessary for membrane fusion. researchgate.net The alkaloid piperine has also been shown to inhibit vesicle fusion mediated by fragments of coronavirus fusion peptides. mdpi.com

Investigation of Other Biological Activities (e.g., Antidepressant, Anticonvulsant, Anticancer, Anti-inflammatory, Neuroprotective, Antimicrobial)

Analogues of 4-benzylpiperidine have been investigated for a wide spectrum of biological activities.

Antidepressant/Stimulant Activity: The monoamine hypothesis of depression suggests that depletion of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine is a key factor. nih.gov Derivatives such as 4-benzylpiperidine carboxamides have been studied as serotonin/norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors. nih.gov Similarly, 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine is a potent and selective dopamine reuptake inhibitor, demonstrating the potential of this chemical class to modulate neurotransmitter levels. wikipedia.org

Anticancer Activity: Several piperidine derivatives have shown antiproliferative effects. Piperidine-thiosemicarbazides and piperidinecarboxamides have been examined for cytotoxicity against breast cancer cell lines, including MDA-MB-231 and MCF-7. tandfonline.comelsevierpure.com Additionally, certain 1-(2-chloroacyl)piperidin-4-one compounds have demonstrated potent activity against MCF-7 breast cancer cells, with one analogue showing an IC50 value of 1.148 μM. researchgate.net

Anti-inflammatory Activity: 4-Benzylpiperidine has been reported to inhibit inflammation through mechanisms involving the induction of autophagy and the activation of anti-inflammatory pathways. biosynth.com

Neuroprotective Activity: The potential for neuroprotection has been linked to several mechanisms. RMI-10608, a derivative of 4-benzylpiperidine, is being explored for its ability to prevent brain damage due to its NMDA antagonist properties. wikipedia.org Furthermore, the MAO-B inhibitory action of some benzylpiperidine analogues is a key strategy in treating neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net

Antimicrobial Activity: Some derivatives have shown potential as antimicrobial agents. N-(4-METHYLBENZOYL)-4-BENZYLPIPERIDINE targets the enoyl-ACP reductase enzyme, which is crucial for the synthesis of mycolic acids in the cell walls of mycobacteria, indicating a potential application against mycobacterial infections. drugbank.com

DNA-Binding Activity and Intercalation Studies (for related compounds)

The interaction with DNA is a mechanism of action for many therapeutic agents. Studies on compounds related to 4-benzylpiperidine have revealed various modes of DNA binding. The protonated piperidine ring can increase a molecule's affinity for DNA by interacting with the negatively charged phosphate (B84403) backbone. uniroma1.it

Groove Binding and Stacking: Metal salophen complexes containing ethyl piperidine substituents have been evaluated for their interaction with G-quadruplex DNA structures. uniroma1.it Molecular docking suggested that these complexes can bind to the end of the G-quartet through π-π stacking interactions. uniroma1.it

Covalent Binding/Cross-linking: Platinum-based anticancer drugs function by binding to DNA. An analogue of cisplatin, cis-[PtCl(2)(NH(3))(piperidine)], was shown to form cross-links with DNA, similar to the parent drug. nih.gov

Intercalation: Intercalation, where a molecule inserts itself between the base pairs of DNA, is another binding mode. The topoisomerase I inhibitory activity of certain thiazacridine and imidazacridine derivatives is attributed to their ability to intercalate into DNA, with binding constants (Kb) measured in the range of 3.25 × 10⁴ to 6.01 × 10⁴ M⁻¹. nih.gov Similarly, some novel copper(I) complexes were found to bind to wheat DNA via an intercalative mode. nih.gov

Investigation of Alkylating Properties and Covalent Binding Potential

The presence of the 3-chloropropyl group on the piperidine nitrogen is a key structural feature that implies a capacity for alkylation. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic functional groups present in biological molecules.

Mechanism of Alkylation:

Research on structurally related compounds, particularly those containing a 3-chloropiperidine (B1606579) moiety, indicates that these molecules can function as DNA alkylating agents. The proposed mechanism involves the intramolecular cyclization of the chloropropyl side chain to form a highly strained and electrophilic aziridinium (B1262131) ion intermediate. This reactive intermediate is then susceptible to nucleophilic attack by electron-rich sites on biological macromolecules.

Studies on bis-3-chloropiperidines have demonstrated their ability to alkylate DNA, with a pronounced preference for the N7 position of guanine (B1146940) residues. This reaction proceeds through the formation of the aforementioned aziridinium ion, which then covalently binds to the DNA base. This mechanism is characteristic of nitrogen mustards, a well-established class of alkylating agents. Given the structural similarities, it is highly probable that this compound can undergo a similar transformation to form an aziridinium ion, thereby enabling it to act as a mono-functional alkylating agent.

Potential for Covalent Binding to Proteins:

Beyond DNA, the electrophilic nature of the aziridinium ion intermediate suggests that this compound could also covalently modify proteins. Nucleophilic amino acid residues, such as cysteine, histidine, lysine, and methionine, are potential targets for alkylation. The specificity of this covalent binding would be dictated by the non-covalent interactions between the 4-benzylpiperidine scaffold and the protein target, which would serve to orient the reactive chloropropyl group in proximity to a nucleophilic residue within the binding site.

Potential Biological Targets:

The 4-benzylpiperidine scaffold is a well-recognized pharmacophore that exhibits high affinity for several biological targets, most notably the sigma (σ) receptors, σ1 and σ2. Numerous studies have detailed the synthesis and evaluation of 4-benzylpiperidine derivatives as potent and selective sigma receptor ligands. While the majority of these studies focus on reversible binding, the concept of irreversible ligands for sigma receptors has been explored.

The ligand-binding domain of the σ1 receptor has been characterized, and key amino acid residues, such as D126 and E172, have been identified as crucial for ligand recognition. While these are acidic residues, the binding pocket also contains hydrophobic regions and potentially other nucleophilic residues that could be susceptible to alkylation. The development of irreversible inhibitors often involves the strategic placement of a reactive electrophile onto a high-affinity scaffold. Therefore, the combination of the high-affinity 4-benzylpiperidine core with the reactive 1-(3-chloropropyl) group in this compound makes the sigma receptors plausible targets for covalent modification.

Should the initial non-covalent binding of the 4-benzylpiperidine moiety to the sigma receptor be sufficiently strong and long-lasting, the 3-chloropropyl group could be positioned to react with a nearby nucleophilic amino acid, leading to irreversible inhibition. This "targeted covalent inhibition" is a strategy employed in drug design to achieve enhanced potency and prolonged duration of action.

Research Applications and Future Directions for 4 Benzyl 1 3 Chloropropyl Piperidine

Role as a Pharmaceutical Intermediate and Building Block in Synthetic Chemistry

The primary and most immediate application of 4-Benzyl-1-(3-chloropropyl)piperidine is its function as a specialized chemical intermediate. In organic synthesis, it serves as a pre-functionalized building block, allowing for the efficient introduction of the 4-benzylpiperidine (B145979) moiety into a larger target molecule. The key to its utility lies in the 3-chloropropyl group. This terminal alkyl chloride is a reactive electrophilic site, susceptible to nucleophilic substitution reactions.

This reactivity allows synthetic chemists to couple the 4-benzylpiperidine fragment with a wide array of nucleophiles, such as amines, thiols, alcohols, and carbanions, to construct more complex molecular architectures. This strategy is a cornerstone of combinatorial chemistry and library synthesis, where diverse sets of compounds are generated from a common core. For instance, reacting this compound with various primary or secondary amines would yield a library of 1,4-disubstituted piperidine (B6355638) derivatives with a three-carbon linker chain, which can then be screened for biological activity.

The 4-benzylpiperidine core itself is a well-established pharmacophore. The parent compound, 4-benzylpiperidine, is a known reactant for the synthesis of multipotent drugs, including potential treatments for Alzheimer's disease, GABA uptake inhibitors, and histamine (B1213489) H3 antagonists. Therefore, this compound provides a direct and efficient route to incorporate this privileged structure into new chemical entities, streamlining the synthesis of potential drug candidates.

Scaffold for the Design of Novel Bioactive Compounds

Beyond its role as a simple intermediate, the molecular framework of this compound serves as an excellent scaffold for the rational design of new bioactive compounds. A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be systematically added or modified to explore the structure-activity relationship (SAR) and optimize pharmacological properties.

The piperidine ring is a highly valued scaffold due to its conformational flexibility and its ability to present substituents in defined three-dimensional orientations, which is crucial for binding to biological targets like receptors and enzymes. nih.gov The 4-benzylpiperidine scaffold, in particular, has proven effective in targeting the central nervous system (CNS). nih.gov

Key features of the this compound scaffold that make it attractive for drug design include:

The Basic Nitrogen: The piperidine nitrogen is typically protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in protein binding pockets. This interaction is a common feature in the binding of many neurotransmitter analogues. nih.gov

The Benzyl (B1604629) Group: The non-polar benzyl substituent can engage in hydrophobic, pi-pi stacking, or van der Waals interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein. nih.gov The phenyl ring can also be readily substituted with various electron-donating or electron-withdrawing groups to fine-tune binding affinity and selectivity.

The Propyl Linker: The N-propyl chain provides spatial separation between the piperidine core and any terminal functional group attached via the chlorine atom. This linker allows for optimization of the distance to a secondary binding site within the target protein.

This scaffold is a component of compounds investigated for a range of biological activities, including antiviral (specifically against H1N1 influenza virus) and potential inhibitors of the SARS-CoV-2 main protease. encyclopedia.pub The parent structure, 4-benzylpiperidine, is a dopamine-selective releasing agent and an inhibitor of monoamine oxidase (MAO), highlighting its potential for developing agents to treat neurological and psychiatric disorders. wikipedia.org

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. mskcc.orgnih.gov The structure of this compound is well-suited for adaptation into chemical probes.

The development of a chemical probe from this scaffold would involve leveraging the reactive 3-chloropropyl group. This group can be used as a chemical handle to attach various reporter tags or effector moieties. olemiss.edu

Potential applications in probe development:

Fluorescent Probes: By reacting this compound with a fluorescent dye containing a nucleophilic group (e.g., an amine), a fluorescent probe can be synthesized. This probe could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the 4-benzylpiperidine pharmacophore within cells, helping to identify its target compartments or binding sites.

Biotinylated Probes for Affinity Purification: The chloropropyl group can be linked to biotin. If the resulting probe retains high affinity for its biological target, it can be used in affinity-based proteomics. In this technique, the biotinylated probe is incubated with a cell lysate, it binds to its target protein(s), and the entire complex is then "pulled down" using streptavidin-coated beads. The captured proteins can be identified by mass spectrometry, revealing the direct molecular targets of the parent compound.

Photoaffinity Probes: The chloropropyl handle could be used to attach a photoreactive group (e.g., an azide or diazirine). Upon binding to its target, the probe can be irreversibly cross-linked to the protein by exposure to UV light. This allows for robust identification of the target, even for weak or transient interactions.

Given that the 4-benzylpiperidine core has known interactions with monoamine transporters and oxidases, chemical probes based on this structure could be invaluable tools for studying the neurobiology of these systems. wikipedia.org

Advanced Analytical Techniques for Characterization in Research Contexts (e.g., Spectroscopy, Mass Spectrometry, X-ray Crystallography)

In any research context, the unambiguous characterization of a chemical compound is essential to ensure its identity, purity, and structural integrity. For a molecule like this compound, a suite of advanced analytical techniques would be employed. While specific experimental data for this exact compound is not widely published, its characterization would follow standard protocols for small organic molecules, and its spectral properties can be predicted based on its constituent parts, such as the well-characterized 4-benzylpiperidine core. nih.govnist.govnist.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₅H₂₂ClN), the expected exact mass would be confirmed. Furthermore, tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the chloropropyl group or cleavage of the benzyl moiety, providing structural confirmation. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise molecular structure. ¹H NMR would show distinct signals for the protons on the aromatic ring, the piperidine ring, the benzylic methylene (B1212753) bridge, and the aliphatic chloropropyl chain, with specific chemical shifts and coupling patterns confirming their connectivity. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present in a molecule by their characteristic vibration frequencies. The spectrum for this compound would show C-H stretching vibrations for both aromatic and aliphatic groups, C-C bonds of the phenyl and piperidine rings, and a characteristic C-Cl bond vibration. nist.gov

X-ray Crystallography: If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and the conformation of the piperidine ring, which is invaluable for computational docking studies and understanding its interaction with biological targets. nih.gov

Table 1: Predicted Analytical Data for this compound

| Analytical Technique | Expected Observations and Information Obtained |

|---|---|

| Mass Spectrometry (EI-MS) | Confirmation of molecular weight (Nominal Mass: 251 g/mol). Characteristic fragments corresponding to the benzyl group (m/z 91) and the piperidine ring structure. |

| ¹H NMR Spectroscopy | Aromatic proton signals (~7.1-7.3 ppm). Signals for the piperidine ring protons and the benzylic CH₂ group. Distinct signals for the three methylene groups of the N-chloropropyl chain, including a downfield-shifted signal for the CH₂Cl group (~3.6 ppm). |

| ¹³C NMR Spectroscopy | Distinct signals for the aromatic carbons of the benzyl group. Signals for the carbons of the piperidine ring and the benzylic carbon. Three separate signals for the carbons of the N-propyl chain, with the carbon bonded to chlorine being the most deshielded. |

| Infrared (IR) Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹). Aliphatic C-H stretching (~2800-3000 cm⁻¹). C=C stretching for the aromatic ring (~1450-1600 cm⁻¹). C-Cl stretching (~600-800 cm⁻¹). |

Exploration of Uncharted Therapeutic Areas and Target Identification

The structural and chemical versatility of piperidine derivatives makes them ideal candidates for exploring new therapeutic applications. clinmedkaz.org While the parent 4-benzylpiperidine structure has known CNS activity, derivatives like this compound can be used as starting points to probe for novel biological activities and identify new molecular targets.

A common strategy is to synthesize a focused library of compounds derived from the lead scaffold. Using this compound, researchers could create a diverse set of molecules by reacting the chloropropyl group with a wide variety of nucleophiles. This library can then be subjected to high-throughput screening against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

Modern drug discovery often employs computational, or in silico, methods to predict the potential biological targets of a novel compound. clinmedkaz.org By comparing the three-dimensional structure of this compound and its derivatives to the known structures of protein binding sites, potential interactions can be modeled. This approach can prioritize which compounds to synthesize and which biological assays to perform, accelerating the discovery process. Given the prevalence of the piperidine scaffold in drugs for cancer, inflammation, and infectious diseases, it is plausible that derivatives of this compound could exhibit unexpected activity in these or other therapeutic areas. ajchem-a.com

Green Chemistry Approaches in the Synthesis of Piperidine Derivatives

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles can be applied to the synthesis of piperidine derivatives, including this compound.

Recent advances in the synthesis of piperidines have focused on several green strategies:

Catalyst-Free and Water-Mediated Reactions: Some methods for constructing the piperidine ring now utilize water as a solvent, which is non-toxic and environmentally benign. Catalyst-free, multi-component reactions are also being developed to reduce reliance on heavy metal catalysts. ajchem-a.com

Synthesis from Biomass: Innovative catalytic routes have been developed to synthesize piperidines from renewable starting materials like furfural, which is derived from agricultural waste. nih.gov This approach reduces the dependence on petrochemical feedstocks.

Use of Greener Solvents and Catalysts: The synthesis of the 1-benzylpiperidin-4-one precursor, for example, can be achieved using ionic liquids, which are often recyclable and have low volatility. nih.gov Subsequent reactions, like the alkylation step to add the chloropropyl group, can be optimized to use less hazardous solvents and reagents.

Flow Chemistry: Performing syntheses in continuous flow reactors rather than traditional batch reactors can improve safety, efficiency, and scalability, while often reducing waste and energy consumption.

By integrating these green chemistry approaches into the synthetic route for this compound and its derivatives, researchers can not only access novel compounds for biological investigation but also do so in a more sustainable manner.

Q & A

Q. What are the recommended synthetic routes for 4-Benzyl-1-(3-chloropropyl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : Piperidine derivatives like this compound are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., benzoylpiperidine derivatives) are synthesized using CHCl₃/MeOH solvent systems, with yields ranging from 50–57% depending on reaction time and temperature . To optimize yields:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalysts : Use base catalysts (e.g., triethylamine) to deprotonate intermediates and accelerate alkylation .

- Temperature control : Moderate heating (50–80°C) improves reaction kinetics without degrading sensitive functional groups .

Q. How should researchers handle discrepancies in reported toxicity data for piperidine derivatives during risk assessment?

- Methodological Answer : Conflicting toxicity data (e.g., "no known hazards" vs. "severe skin/eye irritation" warnings) require systematic validation:

- Cross-reference SDSs : Compare safety data from multiple sources (e.g., TCI America, Cayman Chemical) to identify consensus hazards .

- Preliminary assays : Conduct acute toxicity tests (e.g., OECD 423 guidelines) on small-scale batches to confirm irritancy or systemic effects .

- Documentation : Maintain detailed logs of handling protocols and adverse reactions to refine lab safety practices .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Assign peaks to distinguish benzyl (δ 7.2–7.4 ppm) and piperidine protons (δ 1.4–3.1 ppm). Chloropropyl groups show characteristic splitting patterns .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ from chloropropyl groups) .

- HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound analogs?

- Methodological Answer : Divergent results (e.g., variable yields, side products) arise from:

- Impurity analysis : Use LC-MS to detect byproducts (e.g., over-alkylated species) and adjust stoichiometry .

- Mechanistic studies : Employ density functional theory (DFT) to model transition states and identify steric/electronic barriers in substitution pathways .

- Reaction monitoring : In-situ IR spectroscopy tracks intermediate formation and optimizes reaction termination points .

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Computational tools enable predictive synthesis:

- Quantum chemical calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., chloropropyl group nucleophilicity) and predict activation energies .

- Machine learning (ML) : Train models on PubChem data to forecast solvent compatibility and optimal catalysts .

- Docking studies : Assess binding affinity with biological targets (e.g., receptors) to prioritize derivatives for pharmacological testing .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Factorial design minimizes experimental runs while maximizing

- Variables : Test factors like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst concentration .

- Response surface methodology (RSM) : Model interactions between variables to identify yield-optimized conditions (e.g., 70°C, 1.2 eq. catalyst) .

- Validation : Replicate top-performing conditions in triplicate to ensure reproducibility .

Key Safety Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.